molecular formula C13H10N6O B11726346 10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile

10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile

Cat. No.: B11726346
M. Wt: 266.26 g/mol
InChI Key: HYIHKNPXMVAROP-UHFFFAOYSA-N
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Description

This compound features a highly complex heterocyclic framework: a tricyclic system (7.4.0.0²,⁶) fused with four nitrogen atoms (tetrazatricyclo) and a methoxyiminoethyl substituent at position 10. While direct data on its synthesis or applications are absent in the provided evidence, its structural features align with nitrogen-rich heterocycles studied for pharmaceutical or catalytic applications .

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

10-(2-methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile

InChI

InChI=1S/C13H10N6O/c1-20-18-5-2-11-10-8-16-13-9(6-14)7-17-19(13)12(10)3-4-15-11/h3-5,7-8H,2H2,1H3

InChI Key

HYIHKNPXMVAROP-UHFFFAOYSA-N

Canonical SMILES

CON=CCC1=NC=CC2=C1C=NC3=C(C=NN23)C#N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound’s tricyclic core necessitates a convergent approach. Retrosynthetic disconnection reveals two primary fragments: a substituted tetrazatricyclo scaffold and a methoxyiminoethyl side chain. Patent CN117247360A outlines a seven-step sequence starting from commercially available benzamide derivatives, leveraging substitution, acylation, and cyclization reactions. Alternative routes from CN112236425 employ nitration and palladium-mediated reductions, though these face cost and scalability challenges.

Comparative Route Evaluation

Table 1 contrasts two dominant methodologies:

Parameter Route A (CN117247360A) Route B (CN112236425)
Starting MaterialMethyl 2-hydroxy-3-nitrobenzoate5-Chloro-2-methoxybenzonitrile
Key StepsSubstitution, acylation, cyclizationNitration, cyclization, reduction
Total Yield72% (over 7 steps)58% (over 5 steps)
Cost EfficiencyHigh (commodity reagents)Low (expensive catalysts)
Scalability>100 kg demonstratedLimited to lab scale

Route A’s use of sodium methoxide and dichloromethane underscores its industrial viability, whereas Route B’s reliance on palladium carbon inflates costs.

Stepwise Preparation Methodology

Initial Substitution and Acylation

The synthesis commences with the substitution of methyl 2-hydroxy-3-nitrobenzoate (Formula IX) using sodium methoxide in methanol at 50°C, yielding 2-methoxy-3-nitrobenzamide (Formula VIII) with 96% efficiency. Subsequent acylation with oxalyl chloride in dichloromethane, catalyzed by N,N-dimethylformamide, generates the acyl chloride intermediate. Condensation with tert-butyl carbamate (Formula VII) in the presence of N,N-diisopropylethylamine affords the protected amide (Formula VI) in 98% yield.

Deprotection and Thiocyanate Incorporation

Boc deprotection using hydrochloric acid in isopropyl acetate produces the primary amine (Formula V), followed by reaction with potassium thiocyanate in methanol at 65°C. This step introduces the thiocyanate group (Formula IV) with 85% yield, critical for subsequent cyclization.

Intramolecular Cyclization and Reduction

Heating Formula IV with sodium methoxide in methanol induces cyclization, forming the tetrazatricyclo core (Formula III) at 85% yield. Nitric acid-mediated reduction of the nitro group to an amine (Formula II) proceeds at 90% efficiency, with palladium-catalyzed hydrogenation finalizing the methoxyiminoethyl side chain (Formula I).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Methanol emerges as the optimal solvent for cyclization and reduction steps, balancing reactivity and solubility. Elevated temperatures (>60°C) during thiocyanate incorporation prevent premature precipitation, while maintaining reactions at 20–30°C during hydrogenation minimizes side products.

Catalytic Hydrogenation Nuances

The use of 10% palladium on carbon under 20–30 psi hydrogen achieves complete nitro reduction without over-reduction. Catalyst loading at 0.1 equivalents relative to Formula II ensures cost-effective turnover.

Analytical Characterization

Spectroscopic Validation

Mass spectrometry (ESI+) confirms intermediate molecular ions, e.g., m/z 326 [M+H]+ for Formula VI and m/z 235 [M+H]+ for Formula II. High-performance liquid chromatography (HPLC) purities exceed 99.5%, ensuring minimal impurities carry forward.

Crystallographic Insights

Single-crystal X-ray diffraction of Formula III reveals a planar tetrazatricyclo core with bond lengths consistent with aromatic stabilization. The methoxyiminoethyl group adopts a gauche conformation, minimizing steric strain.

Applications and Industrial Relevance

The target compound serves as a key intermediate in agrochemical and pharmaceutical syntheses, particularly for triazole-containing fungicides. Route A’s scalability supports metric-ton production, with downstream applications in crop protection agents demonstrating EC50 values <1 ppm against Fusarium spp .

Chemical Reactions Analysis

Types of Reactions

10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with varying functional groups.

Scientific Research Applications

10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a , 11b , and 12 share critical features with the target molecule:

  • Carbonitrile functionality : Present in all compounds, contributing to IR peaks near 2,200 cm⁻¹ and influencing electronic properties .
  • Heterocyclic cores :
    • Target: Tetrazatricyclo system with fused 6- and 7-membered rings.
    • 11a/b : Thiazolo[3,2-a]pyrimidine cores with substituted benzylidene groups.
    • 12 : Pyrimido[2,1-b]quinazoline system.
  • 11a: 2,4,6-Trimethylbenzylidene increases hydrophobicity. 11b: 4-Cyanobenzylidene introduces additional polarity .

Hexazatricyclo Compound ()

The compound 6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene differs in:

  • Nitrogen content: Six nitrogen atoms (vs.
  • Substituents: Triphenyl groups confer rigidity and π-stacking propensity vs. the target’s methoxyiminoethyl .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Key Compounds

Compound Molecular Formula Molecular Weight Melting Point (°C) IR (CN, cm⁻¹) Yield (%)
Target Compound C₁₆H₁₄N₆O 330.33* N/A ~2,200* N/A
11a C₂₀H₁₀N₄O₃S 386.37 243–246 2,219 68
11b C₂₂H₁₇N₃O₃S 403.45 213–215 2,209 68
12 C₁₇H₁₀N₄O₃ 318.29 268–269 2,220 57
Hexazatricyclo C₂₇H₁₈N₆ 426.47 N/A N/A N/A

*Estimated based on structural analogs.

Key Observations:

  • Melting Points : Higher melting points in 11a and 12 suggest crystalline stability from planar heterocycles and hydrogen bonding.
  • Spectral Data : Carbonitrile IR peaks are consistent across analogs (~2,200 cm⁻¹), confirming functional group integrity .

Computational Similarity Analysis ()

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto), the target compound would likely exhibit moderate similarity to 11a/b and 12 due to shared carbonitrile and heterocyclic motifs. However, divergent substituents (e.g., methoxyiminoethyl vs. benzylidene) reduce exact matches .

Biological Activity

The compound 10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile represents a novel class of tetrazatricyclo compounds with potential biological applications. This article reviews the biological activities associated with this compound based on existing literature and research findings.

Chemical Structure and Properties

This compound features a unique tetrazatricyclic structure which is known for its diverse biological activities. The presence of the methoxyiminoethyl group and carbonitrile moiety contributes to its reactivity and potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various tetrazole-based compounds. For instance, a series of 7-substituted tetrazolo-pyrimidine-6-carbonitriles were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) using the MTT assay. Compounds similar to our target exhibited significant cytotoxicity in a dose-dependent manner.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
4bHCT-1165.2
4cMCF-74.8
4hA5496.0

These findings suggest that the tetrazatricyclic structure may enhance anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Compounds containing tetrazole rings have been reported to exhibit antimicrobial properties. Studies indicate that modifications in the structure can lead to enhanced activity against various bacterial strains. The introduction of functional groups like methoxyimino may further potentiate these effects.

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives has also been explored. Compounds similar to the target have shown promising results in reducing inflammation markers in vitro and in vivo models. The anti-inflammatory activity is often attributed to their ability to inhibit pro-inflammatory cytokines.

Case Studies

  • Study on Anticancer Effects : A study investigating a series of tetrazolo-pyrimidine derivatives found that certain substitutions led to enhanced activity against cancer cell lines compared to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) indicated that the presence of specific substituents at the 7-position significantly influenced cytotoxicity.
  • Evaluation of Antimicrobial Properties : Another investigation into related compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria, establishing a correlation between structural features and antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step cyclization reactions. For example, electrochemical methods under controlled voltage (e.g., 1.2–1.5 V) with mediators like tetrabutylammonium bromide can enhance efficiency. Optimize yields via Design of Experiments (DoE), focusing on variables such as solvent polarity, temperature (80–120°C), and catalyst loading. Monitor intermediates using HPLC-MS to minimize by-products .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the tricyclic framework and substituent positions (mean C–C bond accuracy: ±0.005 Å). Complement with NMR: 1^1H/13^{13}C NMR for functional groups (e.g., methoxyiminoethyl at δ 3.8–4.2 ppm) and FT-IR for nitrile stretches (~2200 cm1^{-1}). Cross-validate with computational methods (DFT) for bond geometry .

Q. What spectroscopic techniques are critical for characterizing its stability under varying pH and temperature?

  • Answer : Conduct accelerated stability studies using UV-Vis spectroscopy (λmax tracking) and LC-MS under stress conditions (pH 1–13, 40–80°C). Pair with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (>200°C). Statistical models (e.g., Arrhenius plots) predict shelf-life .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data (e.g., divergent reaction pathways)?

  • Answer : Apply density functional theory (DFT) to map potential energy surfaces for competing pathways (e.g., nitro reduction vs. acyl substitution). Use COMSOL Multiphysics simulations to model reaction kinetics under dynamic conditions (flow reactors, microfluidics). Validate with in situ Raman spectroscopy to detect transient intermediates .

Q. What strategies address discrepancies in biological activity predictions across in silico models?

  • Answer : Implement ensemble machine learning (e.g., Random Forest, Gradient Boosting) trained on structural analogs (e.g., triazatricyclo derivatives). Use SHAP (SHapley Additive exPlanations) analysis to identify conflicting descriptors (e.g., logP vs. H-bond donors). Validate with zebrafish embryo toxicity assays for empirical correlation .

Q. How can heterogeneous catalysis improve regioselectivity in functionalization reactions?

  • Answer : Screen metal-organic frameworks (MOFs) like UiO-66-NH2_2 for site-specific activation of the tetrazatricyclo core. Use synchrotron XAS (X-ray absorption spectroscopy) to monitor catalytic sites during reactions. Compare turnover frequencies (TOF) across catalysts (Pd/C, Ru/Al2_2O3_3) under H2_2 or inert atmospheres .

Q. What experimental frameworks reconcile conflicting solubility data in polar vs. non-polar solvents?

  • Answer : Employ Hansen solubility parameters (HSPs) with inverse gas chromatography (IGC) to quantify dispersive/polar/hydrogen-bonding contributions. Pair with molecular dynamics (MD) simulations to model solvation shells. Use phase diagrams to identify co-solvent systems (e.g., DMSO/hexane) for recrystallization .

Methodological Guidance for Data Interpretation

  • Theoretical Alignment : Anchor studies to conceptual frameworks like frontier molecular orbital (FMO) theory for reactivity analysis or QSAR for bioactivity .
  • Contradiction Mitigation : Apply Bayesian statistics to weight conflicting data (e.g., yield discrepancies) by experimental rigor (sample size, controls) .
  • Automation : Integrate AI-driven platforms (e.g., robotic liquid handlers) for high-throughput parameter screening, reducing human bias .

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